(E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide
Description
(E)-N'-(4-Bromobenzylidene)furan-2-carbohydrazide (hereafter referred to as 4-Br-FCH) is a Schiff base derived from the condensation of furan-2-carboxylic acid hydrazide with 4-bromobenzaldehyde. Structurally, it features a furan ring linked via a hydrazone bridge (-NH-N=C-) to a 4-bromo-substituted benzylidene moiety. This compound belongs to the broader class of acylhydrazones, which are renowned for their diverse biological and industrial applications, including antimicrobial, anticancer, and corrosion inhibition properties . The bromine substituent at the para position of the benzylidene group enhances its electron-withdrawing character, influencing both its chemical reactivity and intermolecular interactions .
Properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSMAGKPAMPFEJ-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide typically involves the condensation reaction between 4-bromobenzaldehyde and furan-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: The bromine atom in the benzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound is synthesized through the condensation reaction of furan-2-carbohydrazide with 4-bromobenzaldehyde. This reaction can be catalyzed by acids or enhanced using microwave irradiation to improve yield and efficiency. The resulting structure features a furan ring and a hydrazone functional group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide. It has shown significant activity against various bacterial strains, particularly multidrug-resistant organisms. The Minimum Inhibitory Concentration (MIC) values indicate its potential as an antibacterial agent, with some compounds in the same class demonstrating effectiveness against resistant pathogens like Acinetobacter baumannii and Klebsiella pneumoniae .
Antiproliferative Effects
Research has also indicated that this compound may possess antiproliferative properties, making it a candidate for cancer treatment studies. The structure-activity relationship (SAR) analysis suggests that modifications at the para position of the benzene ring can enhance its biological efficacy .
Applications in Materials Science
The compound's unique structural features allow it to be explored in materials science, particularly in the development of liquid crystals. Its electro-optical properties make it a promising candidate for studying mesomorphic phases, which are crucial for applications in display technologies and sensors.
Antibacterial Efficacy
A study investigated the antibacterial efficacy of various derivatives of furan-based hydrazones, including (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide. The results indicated that this compound exhibited superior activity against drug-resistant strains compared to conventional antibiotics, highlighting its potential as a lead compound for further development .
Anticancer Studies
In vitro studies have shown that derivatives similar to (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide can inhibit cancer cell proliferation effectively. The presence of electron-donating groups on the phenyl ring was found to enhance this activity significantly .
Table 1: Antimicrobial Activity
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide | 25 | A. baumannii |
| Other Derivative A | 50 | K. pneumoniae |
| Other Derivative B | 100 | E. cloacae |
Table 2: Structure-Activity Relationships
| Compound | Substituent | IC50 (µM) | Activity |
|---|---|---|---|
| (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide | 4-Bromo | 18 | High Antibacterial |
| Derivative C | 4-Methyl | 35 | Moderate Antibacterial |
| Derivative D | 4-Nitro | 50 | Low Antibacterial |
Mechanism of Action
The mechanism of action of (E)-N’-(4-bromobenzylidene)furan-2-carbohydrazide depends on its specific application:
Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The hydrazone group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparison with Similar Compounds
Antimicrobial and Anti-Tubercular Activity
- coli and S. aureus, with MIC values ranging from 8–64 µg/mL .
- In contrast, thiophene-based analogues (e.g., (E)-N'-(arylidene)thiophen-2-carbohydrazides) show superior anti-tubercular activity (MIC: 1.56–25 µg/mL) compared to furan derivatives, likely due to sulfur's enhanced membrane permeability .
Antiviral and Cytotoxic Activity
- Cytotoxicity studies on (E)-N'-benzylidenefuran-2-carbohydrazides against HeLa cells revealed IC50 values of 12–45 µM, with electron-withdrawing groups (e.g., -Br, -NO2) enhancing activity .
Physicochemical and Crystallographic Comparisons
- Dihedral Angles : The angle between the furan and benzylidene rings varies significantly:
- Hydrogen Bonding : Bromine's electronegativity reduces intermolecular H-bonding in 4-Br-FCH compared to hydroxy-substituted analogues (e.g., H2L2 forms O-H⋯O/N bonds) .
- UV/Vis Spectra : Bromine's inductive effect shifts absorption maxima to longer wavelengths (e.g., 326 nm for H2L1 vs. 314 nm for H2L2) .
Biological Activity
(E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide is an organic compound belonging to the hydrazone class, notable for its unique structural features, including a furan ring and a bromine atom at the para position of the benzene ring. This molecular configuration suggests potential applications in medicinal chemistry, particularly due to its reported biological activities. This article explores the biological activity of this compound, focusing on antimicrobial, anticancer, and other relevant properties.
Chemical Structure and Synthesis
The compound is synthesized through a condensation reaction between furan-2-carbohydrazide and 4-bromobenzaldehyde. The general reaction can be represented as follows:
This reaction can be catalyzed by acids or facilitated under microwave irradiation to enhance yield and efficiency.
Antimicrobial Activity
Research indicates that (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide exhibits antimicrobial properties . A study evaluated its effectiveness against various bacterial strains, revealing notable inhibition zones. The results are summarized in Table 1.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 16 | 125 µg/mL |
| Escherichia coli | 15 | 200 µg/mL |
| Pseudomonas aeruginosa | 14 | 250 µg/mL |
| Klebsiella pneumoniae | 18 | 100 µg/mL |
These findings suggest that the compound has significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Klebsiella pneumoniae .
The precise mechanism of action for (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide remains largely unexplored. However, it is hypothesized that its biological effects may arise from interactions with specific molecular targets within cells. Possible mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It could interact with cellular receptors, modulating signaling pathways that lead to cell death or growth inhibition.
- Reactive Oxygen Species Generation : Similar compounds have been shown to increase ROS levels, leading to oxidative stress and apoptosis .
Case Studies
While direct case studies on (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide are scarce, related hydrazone compounds have demonstrated promising results in various biological assays. For example:
- Antimicrobial Efficacy : A series of studies highlighted the effectiveness of hydrazone derivatives against various pathogens, showcasing inhibition against both Gram-positive and Gram-negative bacteria.
- Anticancer Potential : Research on metal complexes derived from hydrazones revealed significant anticancer activity across multiple cancer cell lines, indicating that structural modifications can enhance bioactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
